molecular formula C14H16N2O2 B13567502 tert-Butyl 3-aminoquinoline-2-carboxylate

tert-Butyl 3-aminoquinoline-2-carboxylate

Cat. No.: B13567502
M. Wt: 244.29 g/mol
InChI Key: RDUCUNURDFVZJV-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminoquinoline-2-carboxylate is a chemical building block of significant interest in medicinal and materials chemistry. It belongs to the quinoline-2-carboxylate class of compounds, which are widely recognized as important ligands for constructing metal complexes . These ligands typically act as chelating agents, bonding to metal centers through the nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group, forming complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) . The tert-butyl ester group is a common protecting group that can modify the compound's solubility and serve as a synthetic handle for further derivatization. Furthermore, the quinoline scaffold is a privileged structure in drug discovery. Quinoline derivatives have demonstrated a range of biological activities and are extensively investigated for their potential as anticancer agents . They can act through various mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . This compound is intended for research applications only, including as a precursor for synthesizing more complex molecules, in the development of novel coordination polymers, and for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 3-aminoquinoline-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3

InChI Key

RDUCUNURDFVZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N

Origin of Product

United States

Reactivity and Chemical Transformations of Tert Butyl 3 Aminoquinoline 2 Carboxylate and Derivatives

Hydrolysis and Decarboxylation Pathways of tert-Butyl Esters

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents. Its removal, however, can be readily accomplished under acidic conditions. nii.ac.jp

The hydrolysis of tert-butyl esters, including tert-butyl 3-aminoquinoline-2-carboxylate, is typically acid-catalyzed. The mechanism involves the protonation of either the ester oxygen or the tert-butyl group, followed by the departure of a stable tert-butyl cation. This process efficiently liberates the corresponding carboxylic acid. Environmentally benign reagents such as aqueous phosphoric acid have been shown to be effective for the deprotection of tert-butyl esters, tolerating other sensitive functional groups. organic-chemistry.org

Following hydrolysis, the resulting 3-aminoquinoline-2-carboxylic acid can undergo decarboxylation, a reaction that involves the loss of carbon dioxide. This process can be facilitated by heat or by employing photoredox catalysis under mild conditions, which allows for the removal of the carboxyl group to yield 3-aminoquinoline (B160951). organic-chemistry.org Recent advancements have utilized organic photoredox catalysts for the decarboxylation of various carboxylic acids. organic-chemistry.orgacs.org

Table 1: Conditions for tert-Butyl Ester Deprotection

Reagent Conditions Notes
Aqueous Phosphoric Acid Mild conditions Selective for tert-butyl esters and carbamates. organic-chemistry.org
Trifluoroacetic Acid (TFA) Anhydrous, often in DCM Common and effective method.
Formic Acid Reflux A milder acidic alternative.

Functional Group Interconversions of the Amino Moiety

The primary amino group at the C3 position of the quinoline (B57606) ring is a key site for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. solubilityofthings.comfiveable.me Standard transformations for aromatic amines can be readily applied to this compound.

Common interconversions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing new structural motifs and altering the electronic properties of the quinoline system.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups, including halides (Sandmeyer reaction), hydroxyls, and cyano groups. However, the formation of diazonium salts from 3-aminoquinoline has been reported to be potentially explosive and should be handled with extreme caution. nih.gov

N-Arylation and N-Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, linking the amino group to various aryl, heteroaryl, or alkyl moieties. acs.org

These transformations allow for the fine-tuning of the molecule's properties and provide handles for further synthetic elaboration. vanderbilt.edu

Transformations Involving the Quinoline Core

The quinoline ring system itself is a robust aromatic scaffold that can undergo various transformations, particularly C-H functionalization and metal-catalyzed cross-coupling reactions. The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing carboxylate group—plays a significant role in directing the regioselectivity of these reactions.

Directed C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy for modifying aromatic and heteroaromatic cores without the need for pre-functionalization. nih.govrsc.org In quinoline derivatives, the nitrogen atom can act as an intrinsic directing group, often favoring functionalization at the C2 and C8 positions. nih.gov The amino group in this compound can also serve as a directing group, potentially influencing the regioselectivity of C-H activation.

For instance, cobalt-catalyzed methods have been developed for the ortho-functionalization of sp² C-H bonds directed by an 8-aminoquinoline (B160924) auxiliary. acs.orgacs.org While the amino group in the target molecule is at the 3-position, it can still influence the reactivity of adjacent C-H bonds, such as at the C4 position. Palladium-catalyzed C-H functionalization reactions are also prevalent for quinolines, enabling arylation, alkenylation, and other transformations. nih.govacs.org The precise outcome and regioselectivity often depend on the specific catalyst, directing group, and reaction conditions employed. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Reaction)

To participate in metal-catalyzed cross-coupling reactions, the quinoline core of this compound typically requires pre-functionalization, such as the introduction of a halide (e.g., Br, Cl) or a triflate group. mdpi.commdpi.com Once a halo-derivative is prepared, a variety of powerful C-C and C-heteroatom bond-forming reactions can be accessed.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org For a halogenated derivative of this compound, the Sonogashira reaction would enable the introduction of an alkynyl substituent onto the quinoline core. researchgate.netresearchgate.net

Table 2: Representative Metal-Catalyzed Coupling Reactions for Functionalized Quinolines

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Sonogashira Haloquinoline + Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI / Amine Base C(sp²)-C(sp)
Suzuki-Miyaura Haloquinoline + Boronic Acid/Ester Pd(0) catalyst + Base C(sp²)-C(sp²) or C(sp²)-C(sp³)
Heck Haloquinoline + Alkene Pd(0) or Pd(II) catalyst + Base C(sp²)-C(sp²)

| Buchwald-Hartwig | Haloquinoline + Amine/Alcohol/Thiol | Pd catalyst + Ligand + Base | C(sp²)-N / C(sp²)-O / C(sp²)-S |

Borylation and Other Electrophilic/Nucleophilic Additions

Borylation of the quinoline core via C-H activation is a valuable transformation as the resulting boronic esters are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. rsc.org Iridium-catalyzed borylation has been shown to be highly effective for quinolines. rsc.org The regioselectivity is influenced by both steric and electronic factors. rsc.org For instance, using specific phosphane-iridium catalyst systems, site-selective borylation at the C8 position of quinolines has been achieved, driven by coordination to the quinoline nitrogen. nih.govresearchgate.net Other iridium-based systems may favor borylation at the C3 position. nih.gov The substituents on this compound would significantly influence the regiochemical outcome of such a reaction.

Electrophilic additions to the quinoline ring are generally difficult due to the electron-deficient nature of the pyridine (B92270) part of the scaffold. However, the electron-donating amino group at C3 could activate the benzene (B151609) ring towards electrophilic substitution.

Nucleophilic addition reactions are more characteristic of the pyridine ring of the quinoline system. wikipedia.org The partial positive charge on the carbon atoms of the pyridine ring makes them susceptible to attack by nucleophiles. libretexts.orgyoutube.com For the title compound, such reactions would likely occur at the C2 or C4 positions, although the existing substituents would sterically and electronically modulate this reactivity.

Application As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor Role in the Construction of Complex Heterocyclic Systems

The 3-aminoquinoline (B160951) moiety within tert-Butyl 3-aminoquinoline-2-carboxylate is a key functional handle for the construction of more complex, fused heterocyclic systems. The nucleophilic amino group can participate in a variety of cyclization reactions, leading to the formation of novel polycyclic frameworks that often possess significant biological activity.

One prominent application is in the synthesis of triazoloquinolines. The amino group can react with reagents that introduce a two-nitrogen unit, followed by cyclization to form a fused triazole ring. For instance, diazotization of the amino group followed by reaction with an appropriate coupling partner can lead to the formation of nih.govtriazolo[4,5-c]quinoline systems. Alternatively, condensation with reagents like hydrazine (B178648) derivatives can be employed to construct researchgate.nettriazolo[4,3-a]quinolines. These fused systems are of great interest in medicinal chemistry.

Furthermore, the 3-amino group can serve as a starting point for building other fused heterocycles such as pyridopyrimidines. nih.gov By reacting with dicarbonyl compounds or their equivalents, the amino group and the adjacent C4 position of the quinoline (B57606) ring can be incorporated into a new pyrimidine (B1678525) ring, resulting in a pyrido[2,3-d]pyrimidine (B1209978) or pyrido[3,2-d]pyrimidine (B1256433) core, depending on the specific reaction conditions and reagents used. nih.gov

The following table summarizes the potential of the 3-aminoquinoline scaffold in synthesizing fused heterocyclic systems:

Starting Material MoietyReagent TypeResulting Fused Heterocycle
3-AminoquinolineDiazotizing agents, AzidesTriazoloquinoline
3-AminoquinolineHydrazine derivativesTriazoloquinoline
3-Aminoquinoline1,3-Dicarbonyl compoundsPyridopyrimidine
3-Aminoquinolineα,β-Unsaturated carbonylsPyridopyrimidine

Utilization in the Modular Synthesis of Polysubstituted Quinoline Frameworks

Modular synthesis, an approach that involves the stepwise and controlled assembly of molecular fragments, is a powerful strategy for creating diverse libraries of compounds. This compound is an ideal substrate for such an approach due to its distinct and orthogonally reactive functional groups.

The term "modular" in this context refers to the ability to independently modify different parts of the molecule. The amino group at the 3-position can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. Simultaneously, the tert-butyl ester at the 2-position can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be converted into amides, esters, or other functionalities. This modularity allows for the systematic variation of substituents around the quinoline core, enabling the fine-tuning of its chemical and physical properties.

This strategy provides a practical and efficient route to polysubstituted quinolin-3-amines, which are recognized as vital structural motifs due to their broad biological activities and versatile transformational abilities. researchgate.net The ability to introduce diverse functional groups at both the C2 and C3 positions facilitates the exploration of structure-activity relationships in drug discovery programs.

Contribution to the Design of Rigid Rod-Like Foldamers

Foldamers are synthetic oligomers that adopt specific, stable secondary structures in solution, mimicking the folding patterns of biopolymers like proteins and nucleic acids. The quinoline scaffold, being inherently rigid and planar, is an excellent building block for creating predictable and well-defined three-dimensional structures.

Aminoquinoline-2-carboxylate units, the core structure of the title compound, have been successfully employed in the design of rigid rod-like foldamers. In these designs, individual monomer units are linked together via amide bonds. The specific geometry of the foldamer—whether it forms a linear rod, a gentle curve, or a tight helix—is dictated by the substitution pattern on the quinoline ring. For example, linking 6-aminoquinoline-2-carboxylate monomers results in nearly linear, rod-like structures.

Scaffold for Further Derivatization and Chemical Library Synthesis

A key application of versatile building blocks like this compound is in the generation of chemical libraries for high-throughput screening. The quinoline core serves as a rigid scaffold, presenting the functional groups at the 2- and 3-positions for a wide range of chemical modifications.

The synthetic utility of this scaffold is enhanced by the presence of the tert-butyl ester, which acts as a protecting group for the carboxylic acid. This allows for selective reactions at the amino group without interference from the carboxylate. The amino group can be readily acylated with a diverse set of acyl chlorides or sulfonyl chlorides, or it can undergo reductive amination with various aldehydes to introduce a vast array of side chains.

Following the derivatization of the amino group, the tert-butyl ester can be selectively removed under acidic conditions to unmask the carboxylic acid. This newly available functional group can then be coupled with a library of amines or alcohols to generate a second dimension of chemical diversity. This two-step derivatization strategy allows for the rapid, combinatorial synthesis of a large number of distinct polysubstituted quinoline derivatives from a single, common intermediate. The resulting chemical libraries are invaluable resources for the discovery of new drug candidates and chemical probes. The quinoline framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, which further validates this approach.

Functional GroupReaction TypeReagentsResulting Functionality
3-Amino GroupAcylationAcyl Chlorides, AnhydridesAmide
3-Amino GroupSulfonylationSulfonyl ChloridesSulfonamide
3-Amino GroupReductive AminationAldehydes, KetonesSecondary/Tertiary Amine
3-Amino GroupBuchwald-Hartwig CouplingAryl HalidesDi- or Tri-substituted Amine
2-Carboxylate (after deprotection)Amide CouplingAmines, Coupling ReagentsAmide
2-Carboxylate (after deprotection)EsterificationAlcoholsEster

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Quinoline (B57606) Ring Formation

The formation of the 3-amino-2-carboxylate quinoline core can be understood through several classical and modern synthetic methodologies. The Friedländer annulation is one of the most direct and fundamental methods for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group. nih.govpharmaguideline.com

For the synthesis of a 3-amino-2-carboxylate derivative, a plausible Friedländer-type mechanism would involve the reaction between a 2-aminobenzaldehyde and a β-amino-α-carboxylate ester. The key steps of this proposed mechanism are:

Aldol-type Condensation: The reaction is typically initiated by the base- or acid-catalyzed condensation between the carbonyl group of the 2-aminobenzaldehyde and the active methylene (B1212753) carbon of the ester. This forms a β-hydroxy intermediate.

Dehydration: The intermediate readily dehydrates to form a stable α,β-unsaturated system, an enamine or imine intermediate.

Intramolecular Cyclization: An acid catalyst protonates the carbonyl group (if the pathway proceeds through an enamine), making it more electrophilic. The nucleophilic amino group on the benzene (B151609) ring then attacks the activated carbonyl carbon in an intramolecular fashion, leading to ring closure.

Aromatization: The resulting dihydroquinoline intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic quinoline ring system.

A related strategy involves the cyclization of pre-formed enaminones under acidic conditions, which has been successfully used to prepare ethyl 2-carboxylate-4-aminoquinolines. nih.gov This highlights the versatility of cyclization-aromatization sequences in constructing highly substituted quinoline cores. Modern synthetic approaches also utilize transition-metal catalysis (e.g., using cobalt, rhodium, or palladium) to construct the quinoline skeleton via C-H activation pathways, offering alternative mechanistic routes that often proceed under milder conditions. mdpi.com

Radical Processes and Electron Transfer Pathways in Quinoline Functionalization

While ionic mechanisms dominate many classical quinoline syntheses, radical-based pathways have emerged as powerful tools for both the formation and functionalization of the quinoline ring. These processes often involve single-electron transfer (SET) or hydrogen atom transfer (HAT) and can be initiated photochemically, electrochemically, or with chemical reagents.

Several studies on related quinoline systems have detailed these radical mechanisms:

Visible-Light Induced Cyclization: In some synthetic routes, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) from a suitable precursor, such as a 2-vinylarylimine. mdpi.com This generates a radical cation that subsequently undergoes intramolecular cyclization to form a dihydroquinoline radical intermediate, which is then oxidized to the final quinoline product. mdpi.com

Metal-Catalyzed Radical Cascades: Copper-catalyzed reactions, for instance, can facilitate decarboxylative cascade cyclizations that proceed through a radical pathway under aerobic conditions. organic-chemistry.org Such processes are valuable for introducing substituents onto the quinoline core.

Radical-Mediated Hydrogen Transfer: Transition-metal-free syntheses have been developed that operate via a "borrowing hydrogen" pathway. organic-chemistry.org This mechanism involves the initial formation of a radical intermediate which facilitates the subsequent steps of the cyclization and aromatization sequence. organic-chemistry.org

For a molecule like tert-butyl 3-aminoquinoline-2-carboxylate, these radical pathways could be relevant for further C-H functionalization of the quinoline core or in novel synthetic approaches that build the ring through radical cyclization. The electron-rich nature of the 3-aminoquinoline (B160951) system could make it susceptible to SET oxidation, initiating radical cation-based transformations.

Theoretical Approaches to Understanding Reactivity and Selectivity in Quinoline Synthesis

Computational chemistry provides indispensable tools for gaining insight into the complex reaction pathways and molecular properties that govern the synthesis and reactivity of quinoline derivatives. Methods like Density Functional Theory (DFT) allow for the detailed examination of reaction intermediates and transition states that may be too transient to observe experimentally. nih.gov

DFT calculations are widely employed to map the potential energy surface of a reaction, providing critical data on the thermodynamics and kinetics of each step. For quinoline synthesis, this involves calculating the energies of reactants, intermediates, and transition states. researchgate.net

Key parameters derived from these computational studies include:

Activation Energies (ΔG‡): The energy barrier for each step determines its rate. By comparing the activation energies of competing pathways, the selectivity of a reaction can be predicted.

Reaction Enthalpies (ΔH): These values indicate whether a particular step is exothermic or endothermic, defining the thermodynamic favorability of the reaction profile.

Intermediate Stability: The relative energies of intermediates help to identify the most likely species to be present during the reaction and can explain why certain pathways are preferred over others.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nucleophilic and electrophilic character of different sites within a molecule, explaining its reactivity patterns. nih.gov

Table 1: Representative Data from Computational Analysis of Quinoline Synthesis Pathways
Reaction StepParameter InvestigatedTypical Finding/InsightRelevance
CondensationTransition State EnergyIdentifies the energy barrier for the initial C-C bond formation.Predicts the rate-determining step in the initial phase.
CyclizationActivation Energy (ΔG‡)Compares the feasibility of different ring-closing positions.Explains the regioselectivity of the annulation process.
AromatizationReaction Enthalpy (ΔH)Shows a large negative value, indicating a strong thermodynamic driving force.Confirms the stability of the final aromatic quinoline product.
IntermediatesRelative EnergiesDetermines the most stable intermediate along the reaction coordinate.Helps to validate the proposed mechanistic pathway.

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity. For this compound, the presence of the bulky tert-butyl group adjacent to the amino group introduces significant steric hindrance. This can influence both the thermodynamics of the molecule and the kinetics of its reactions by dictating the preferred orientation of the substituents.

Computational methods are essential for exploring the conformational landscape of such molecules. A typical conformational analysis involves:

Conformational Search: Using molecular mechanics force fields (like MMFF94s) or semi-empirical methods to rapidly scan the potential energy surface and identify multiple low-energy conformers. nih.gov

Geometry Optimization: Re-optimizing the geometries of the identified low-energy conformers using higher-level methods, such as DFT (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2), to obtain more accurate structures and relative energies. nih.govrsc.org

Transition State Search: Identifying the energy barriers for rotation around key single bonds (e.g., the C2-carboxyl bond) to understand the dynamic behavior and the ease of interconversion between conformers.

A detailed conformational analysis of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) using high-level calculations has successfully identified its most stable conformers and the energy barriers between them. rsc.org For this compound, such an analysis would be critical for understanding how the orientation of the ester group affects the nucleophilicity of the adjacent amino group or the accessibility of various positions on the quinoline ring for further functionalization.

Table 2: Key Aspects of Conformational Analysis for Substituted Quinolines
ParameterComputational MethodInformation GainedSignificance for Reactivity
Dihedral AnglesDFT Geometry OptimizationDefines the spatial orientation of substituents relative to the quinoline ring.Determines steric hindrance and potential for intramolecular interactions.
Relative Conformational EnergiesSingle-Point Energy Calculations (e.g., MP2, DFT)Identifies the global minimum and other low-lying conformers.Predicts the most populated conformation at equilibrium.
Rotational Energy BarriersPotential Energy Scan / Transition State SearchQuantifies the energy required to rotate around specific bonds.Indicates the conformational flexibility of the molecule at a given temperature.
Intramolecular Hydrogen BondingAtoms in Molecules (AIM) AnalysisIdentifies and characterizes non-covalent interactions that stabilize certain conformers.Can significantly alter the reactivity and physical properties of the molecule.

Future Directions in the Synthetic Chemistry of Quinoline Carboxylates

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is undergoing a paradigm shift, moving away from classical methods that often require harsh conditions and generate significant waste. The future lies in the adoption of green and sustainable chemistry principles, aiming to enhance efficiency while minimizing environmental impact.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nus.edu.sg For the synthesis of quinoline carboxylates, microwave-assisted protocols can significantly reduce the energy input and solvent usage. rsc.org

Green Solvents and Catalysts: There is a growing emphasis on replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nus.edu.sgnih.govacs.org The use of biocatalysts and reusable solid acid catalysts, like Nafion NR50, is also gaining traction, offering milder reaction conditions and easier product purification. rsc.orgacs.org For instance, the Friedländer synthesis of quinolines has been successfully adapted to use a Nafion-mediated strategy under microwave irradiation in ethanol. rsc.org

One-Pot and Multicomponent Reactions: These strategies are highly sought after for their atom economy and operational simplicity. By combining multiple synthetic steps into a single operation, they reduce the need for intermediate purification, saving time, solvents, and resources. nih.gov Novel one-pot protocols for the synthesis of quinoline-2-carboxylates have been developed, demonstrating the efficiency of this approach. rsc.orgmdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The application of flow chemistry to quinoline synthesis is a promising area for future industrial-scale production.

Below is a table summarizing some sustainable synthetic approaches for quinoline derivatives:

MethodologyKey AdvantagesExample Catalyst/Solvent
Microwave-Assisted SynthesisReduced reaction times, higher yieldsEthanol, Water
Green SolventsReduced environmental impact, improved safetyWater, Ethanol, Ionic Liquids, Deep Eutectic Solvents
BiocatalysisHigh selectivity, mild conditions, biodegradableEngineered enzymes
Heterogeneous CatalysisEasy catalyst recovery and reusep-Toluenesulfonic acid, Nafion NR50, Metal nanoparticles
One-Pot ReactionsIncreased efficiency, reduced wasteBEMP solid base

Exploration of New Reactivity Modes and Functionalizations

Beyond improving existing synthetic routes, a major frontier in quinoline chemistry is the discovery and exploitation of new reactivity modes. This allows for the late-stage functionalization of the quinoline core, providing rapid access to a diverse range of analogues with tailored properties.

A particularly active area of research is C-H bond functionalization . This powerful strategy enables the direct conversion of ubiquitous C-H bonds into new C-C, C-N, C-O, or C-S bonds, bypassing the need for pre-functionalized starting materials. acs.orgrsc.org

Recent breakthroughs in the C-H functionalization of quinolines include:

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used for the regioselective functionalization of quinoline N-oxides at the C2 position, allowing for the introduction of aryl, heteroaryl, and alkyl groups. nih.gov

Copper-Catalyzed Reactions: Copper catalysis has enabled the remote C-H activation of quinolines at the C5 position, a challenging transformation that opens up new possibilities for structural diversification. nus.edu.sg

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the ortho-C-H bond activation of anilines in cascade reactions to construct substituted quinoline carboxylates. rsc.orgmdpi.com

Metal-Free Approaches: The development of metal-free functionalization reactions is a significant step towards more sustainable chemical synthesis. nih.govacs.org These methods often utilize radical pathways or organocatalysis to achieve the desired transformations.

The table below highlights different C-H functionalization approaches for the quinoline scaffold:

Metal CatalystPosition of FunctionalizationType of Bond Formed
Palladium (Pd)C2, C8C-Aryl, C-Heteroaryl, C-Alkyl
Copper (Cu)C5C-S, C-O, C-Br, C-N, C-C, C-I
Rhodium (Rh)Ortho-position of aniline (B41778) precursorC-C
Iron (Fe)C2C-Alkenyl
Cobalt (Co)C8C-Olefins, C-Amides

These advancements in C-H functionalization provide powerful tools for modifying the tert-butyl 3-aminoquinoline-2-carboxylate core, enabling the synthesis of novel derivatives with fine-tuned electronic and steric properties for advanced applications.

Advanced Applications in Material Science and Chemical Biology (excluding specific biological activities or clinical data)

The unique photophysical properties of the quinoline ring system make its derivatives highly attractive for applications in material science and as probes in chemical biology. The rigid, planar structure combined with the presence of a nitrogen heteroatom gives rise to interesting fluorescence and electronic characteristics that can be modulated through chemical modification.

In Material Science:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are being investigated as components of OLEDs due to their thermal stability and tunable emission properties. The ability to introduce various functional groups onto the quinoline scaffold allows for the precise control of color and efficiency of the emitted light.

Chemosensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions or other analytes. This interaction can lead to a change in the fluorescence or absorption properties of the molecule, forming the basis for highly sensitive and selective chemosensors. crimsonpublishers.com For example, quinoline-based fluorescent probes have been developed for the detection of specific ions in solution. crimsonpublishers.com

Advanced Functional Materials: The quinoline core is a versatile building block for the construction of advanced materials with tailored electronic and optical properties. nus.edu.sg These materials may find applications in areas such as organic electronics, photovoltaics, and nonlinear optics.

In Chemical Biology:

Fluorescent Probes for Bio-imaging: Quinoline-based fluorophores are valuable tools for visualizing biological processes within living cells. nih.govcrimsonpublishers.com Their small size, high sensitivity, and fast response times make them ideal for tracking biomolecules and monitoring changes in the cellular environment, such as pH. nih.govresearchgate.net The modular nature of some quinoline scaffolds allows for the rational design of probes with specific photophysical properties for targeted applications. nih.gov

Molecular Sensors: Styrylquinoline derivatives with push-pull electronic systems have been designed as fluorescent sensors. mdpi.com These molecules can change their spectroscopic properties upon interaction with biomolecular aggregates, providing a tool to study these structures. mdpi.com

Ligands in Catalysis: Quinoline-2-carboxylates can act as ligands for metal catalysts, influencing the reactivity and selectivity of chemical transformations. mdpi.comnih.gov

The ongoing development of new synthetic methodologies and a deeper understanding of the structure-property relationships of quinoline carboxylates will undoubtedly lead to the discovery of even more sophisticated applications in these cutting-edge fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-aminoquinoline-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling protected intermediates followed by deprotection. For example, tert-butyl carbamates are synthesized via Boc protection of amines under basic conditions (e.g., using di-tert-butyl dicarbonate and a catalyst like DMAP) . Optimization can involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of reagents. Reaction progress should be monitored via TLC or LC-MS. For yield improvement, consider using Design of Experiments (DOE) to evaluate factors like catalyst loading, reaction time, and temperature gradients .

Q. How can the structure of tert-butyl 3-aminoquinoline-2-carboxylate be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (e.g., a singlet at ~1.4 ppm for nine equivalent protons) and the quinoline backbone (aromatic protons at 7–9 ppm). IR spectroscopy can identify carbonyl stretches (~1700 cm1^{-1}) and amino groups (~3300 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Crystallization conditions (e.g., solvent mixtures like ethyl acetate/hexane) must be optimized to obtain high-quality crystals .

Q. What safety protocols should be followed when handling tert-butyl 3-aminoquinoline-2-carboxylate in the laboratory?

  • Methodological Answer :

  • Storage : Keep in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area away from ignition sources.
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact; work in a fume hood.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. No significant acute toxicity is reported, but chronic exposure risks require evaluation .

Advanced Research Questions

Q. How can Design of Experiments (DOE) be applied to optimize the synthesis of tert-butyl 3-aminoquinoline-2-carboxylate?

  • Methodological Answer : DOE is critical for identifying optimal reaction parameters. For example:

  • Factors : Temperature (20–60°C), catalyst concentration (0.1–5 mol%), and solvent polarity (dichloromethane vs. acetonitrile).
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Statistical Analysis : Use a fractional factorial design to reduce experimental runs. Analyze data via ANOVA to determine significant factors. For instance, a study on epoxidation optimization using Mo(CO)6_6 demonstrated that temperature and catalyst loading had the highest impact on conversion rates .

Q. What computational methods (e.g., DFT) are used to predict the conformational stability of the tert-butyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects. For example:

  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and identify stable conformers.
  • Solvent Effects : Include explicit solvent molecules (e.g., water or DMSO) in simulations to account for solvation-driven conformational changes. A study on tert-butyl-substituted triazinanes showed that axial conformers are thermodynamically stable in vacuum but equatorial in solution due to solvent interactions .

Q. How does the tert-butyl group’s steric hindrance influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : The tert-butyl group acts as a bulky substituent, reducing reactivity at adjacent sites. For example:

  • Steric Shielding : In Suzuki-Miyaura couplings, steric hindrance can slow transmetallation steps. Use bulky ligands (e.g., SPhos) to enhance catalytic activity.
  • Regioselectivity : Steric effects may direct electrophilic attacks to less hindered positions. Computational modeling (e.g., molecular docking) can predict preferred reaction sites .

Contradictions and Limitations

  • Structural Stability : While crystallography (SHELX) provides high-confidence structural data , dynamic NMR studies are required to confirm conformational flexibility in solution .
  • Safety Data : Although no acute hazards are reported, chronic toxicity data (e.g., reproductive or environmental effects) remain unstudied .

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